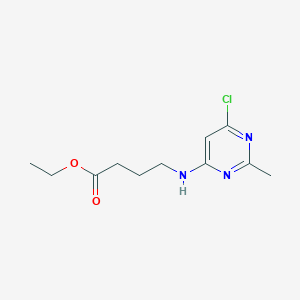
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate
Descripción general
Descripción
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is a chemical compound with the molecular formula C11H16ClN3O2 and a molecular weight of 257.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate can be represented by the SMILES stringCCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl .
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Transformations
Synthesis of Pyrimidine Derivatives : Ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles react with acetamidine to furnish 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines, respectively. These transformations indicate the utility of ethyl groups in synthesizing pyrimidine derivatives, which are foundational in developing compounds with potential biological activities (Roberts, Landor, & Bolessa, 1994).
Synthesis of Purine Derivatives : The reaction of amino-aminopyrimidine with ethyl orthoformate produces cyclic acetals, demonstrating the versatility of ethyl groups in synthesizing purine derivatives. These compounds have been explored for their conformational isomers and structural elucidation through spectroscopy, showcasing the importance of such transformations in medicinal chemistry (Mishnev et al., 1979).
Anticancer Agent Development : Ethyl groups play a critical role in the synthesis of pyridooxazines and pyridothiazines, with investigations into their effects on cell proliferation and survival in cancer models. This research underscores the importance of specific chemical transformations in developing potential anticancer agents (Temple et al., 1983).
Solubility Studies : Understanding the solubility of pyrimidine derivatives in various organic solvents is crucial for pharmaceutical formulation and development. Studies involving compounds like 2-amino-4-chloro-6-methoxypyrimidine provide insights into solubility trends across solvents, contributing to the knowledge base necessary for drug development (Yao, Xia, & Li, 2017).
Enzyme Inhibitor Synthesis : The transformation of ethyl groups into chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxybutanoate, exemplifies the synthesis of enzyme inhibitors. These compounds are vital in developing drugs targeting specific enzymes involved in disease pathways, highlighting the intersection of synthetic chemistry and therapeutic development (Jung, Park, & Kim, 2012).
Propiedades
IUPAC Name |
ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWIMPHYQZCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



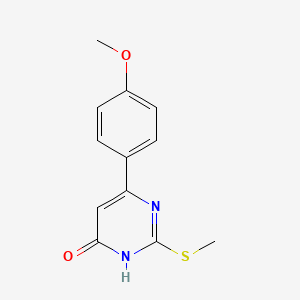
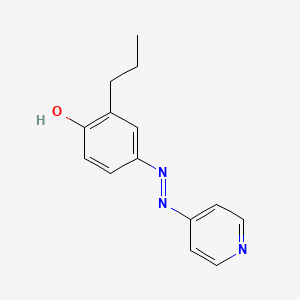


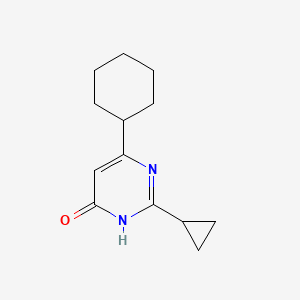


![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)
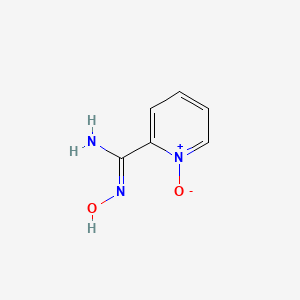
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
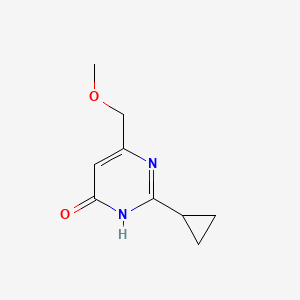
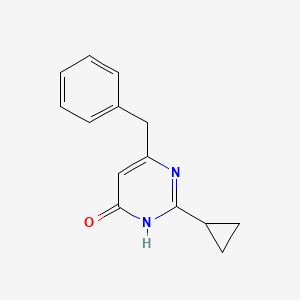
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)